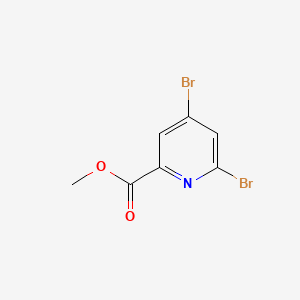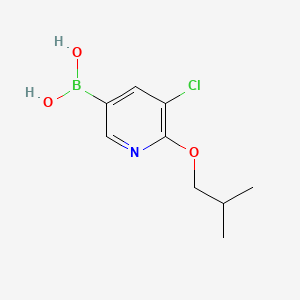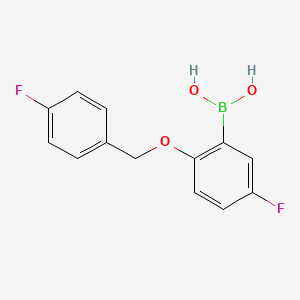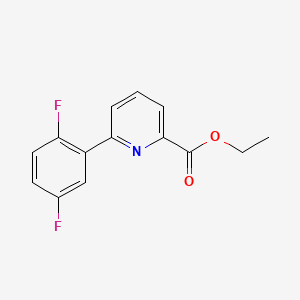
Methyl 4,6-dibromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-dibromopicolinate is a chemical compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromopicolinate typically involves the bromination of methyl picolinate. The process can be summarized as follows:
Starting Material: Methyl picolinate.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Bromination: Using industrial-grade bromine and solvents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,6-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form Methyl 4,6-dihydropicolinate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted picolinates depending on the nucleophile used.
Reduction Products: Methyl 4,6-dihydropicolinate.
Oxidation Products: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 4,6-dibromopicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4,6-dibromopicolinate depends on its specific application. In general, the compound interacts with molecular targets through its bromine atoms and ester group. These interactions can lead to:
Inhibition of Enzymes: The bromine atoms can form covalent bonds with active sites of enzymes, inhibiting their activity.
Disruption of Cellular Processes: The compound can interfere with cellular processes by binding to nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Methyl 4,6-dichloropicolinate: Similar structure but with chlorine atoms instead of bromine.
Methyl 4,6-difluoropicolinate: Similar structure but with fluorine atoms instead of bromine.
Methyl 4,6-diiodopicolinate: Similar structure but with iodine atoms instead of bromine.
Uniqueness: Methyl 4,6-dibromopicolinate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain substitution reactions and biological interactions .
Propiedades
IUPAC Name |
methyl 4,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHUCURHQRBKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704406 |
Source


|
| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-47-6 |
Source


|
| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

